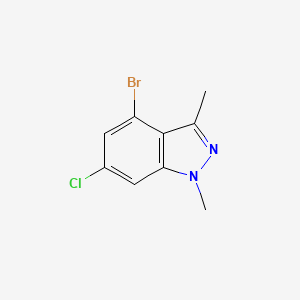

4-Bromo-6-chloro-1,3-dimethyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClN2 |

|---|---|

Molecular Weight |

259.53 g/mol |

IUPAC Name |

4-bromo-6-chloro-1,3-dimethylindazole |

InChI |

InChI=1S/C9H8BrClN2/c1-5-9-7(10)3-6(11)4-8(9)13(2)12-5/h3-4H,1-2H3 |

InChI Key |

BIBAWEANWQVPPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C |

Origin of Product |

United States |

Mechanistic Insights into the Formation and Reactivity of 4 Bromo 6 Chloro 1,3 Dimethyl 1h Indazole Analogues

Elucidation of Reaction Pathways and Intermediates in Indazole Synthesis and Functionalization

The synthesis of the indazole core and its subsequent functionalization can be achieved through a variety of reaction pathways, often involving the formation of specific intermediates. While a precise pathway for 4-bromo-6-chloro-1,3-dimethyl-1H-indazole is highly specific, the general strategies for constructing substituted indazoles provide significant insight.

Transition-metal-catalyzed C-H activation and annulation has emerged as a powerful tool for constructing functionalized indazoles. researchgate.net For instance, rhodium(III)-catalyzed reactions of azobenzenes with aldehydes proceed through a formal [4+1] annulation. acs.org The proposed mechanism initiates with the C-H activation of the azobenzene (B91143) by the rhodium catalyst to form a rhodacycle intermediate. This is followed by migratory insertion into the aldehyde, subsequent cyclization, and aromatization to yield the N-aryl-2H-indazole product. acs.orgnih.gov Similarly, copper-catalyzed syntheses are common, where the metal can act as a catalyst, oxidant, or activator for precatalysts. researchgate.net

Classical methods often rely on the cyclization of appropriately substituted phenyl precursors. A general route involves the synthesis of 1H-indazoles from the cyclization of o-haloaryl N-sulfonylhydrazones, a reaction that can be mediated by catalysts like Cu(OAc)₂·H₂O. nih.gov Another approach involves the Cu(OAc)₂-mediated N-N bond formation from ketimine species, which are prepared from o-aminobenzonitriles. nih.gov For a compound like 4-bromo-6-chloro-1H-indazole, a multi-step synthesis starting from a substituted aniline (B41778) is typical. This could involve sequential chlorination and bromination of the aromatic ring, followed by diazotization and cyclization with a suitable reagent like hydrazine.

The functionalization of the pre-formed indazole ring is also of great importance. For example, C3-functionalization can be achieved through various methods, including halogenation, which provides a handle for further cross-coupling reactions. chim.it

Table 1: Overview of Selected Indazole Synthesis Pathways

| Pathway | Key Reagents/Catalysts | Key Intermediates | Product Type |

| C-H Activation/Annulation | Rh(III) complexes, Cu(OAc)₂ | Rhodacycle, Metallacycle | Functionalized Indazoles |

| Cyclization of Hydrazones | Cu(OAc)₂·H₂O, PIFA | Hydrazone anion | 1H-Indazoles |

| Cyclization of Aminonitriles | Cu(OAc)₂, Organometallic reagents | Ketimine | 1H-Indazoles |

| Aryne Cycloaddition | Arynes, Diazo compounds | Aryne, Diazoalkane | 3-Substituted Indazoles |

Role of Annular Tautomerism (1H and 2H Indazole Forms) in Reaction Selectivity

Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.combeilstein-journals.org The position of the proton on one of the two nitrogen atoms significantly influences the compound's stability, reactivity, and electronic properties. nih.gov

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.govresearchgate.netbeilstein-journals.org Computational studies, such as those using the MP2/6-31G** level of theory, predict the 1H-tautomer to be more stable by approximately 3.6-4.1 kcal/mol. chemicalbook.comrsc.org This stability difference means that in solution, unsubstituted indazole exists predominantly as the 1H form. nih.gov

This tautomeric equilibrium is a critical factor in determining the regioselectivity of reactions such as alkylation. Direct alkylation of an N-unsubstituted indazole often yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. nih.govbeilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the choice of base and solvent can direct the reaction towards either the N-1 or N-2 isomer. nih.gov The formation of a tight ion pair between the indazolide anion and a metal cation (like Na⁺) can sterically hinder attack at the N-2 position, leading to preferential N-1 alkylation. nih.gov

While the 1H-tautomer is more stable, the 2H-tautomer can be the more reactive species under certain conditions. In photochemical reactions, for example, the 2H-tautomer of indazole absorbs light at longer wavelengths more strongly than the 1H-tautomer. nih.gov This property has been exploited to develop high-yielding photochemical transformations that proceed specifically through the excitation of the 2H-tautomer. nih.gov Therefore, controlling or understanding the tautomeric equilibrium is essential for achieving selectivity in the synthesis of specific indazole analogues. acs.orgresearchgate.net

Table 2: Properties of 1H and 2H Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

| Structure | Benzenoid | Quinonoid |

| Thermodynamic Stability | More stable | Less stable |

| Relative Energy | Lower | Higher (by ~3.6-4.1 kcal/mol) |

| Basicity | Weaker base | Stronger base |

| Reactivity in Alkylation | Often leads to mixtures (N-1/N-2) | Can be the more nucleophilic site depending on conditions |

| Photochemical Reactivity | Less reactive | More reactive, absorbs at longer wavelengths |

Radical and Ionic Mechanisms in Halogenation and Alkylation Reactions of Indazoles

The functionalization of the indazole nucleus, particularly through halogenation and alkylation, can proceed via either radical or ionic mechanisms, depending on the reagents and reaction conditions.

Halogenation: Halogenation of indazoles can occur through electrophilic substitution, which is an ionic pathway. However, radical mechanisms have also been identified. For instance, the bromination of 2-substituted indazoles at the C3 position using N-bromosuccinimide (NBS) under heating has been proposed to involve a radical pathway. rsc.orgresearchgate.net The reaction proceeds even in the presence of radical scavengers, suggesting that it may not be a complete radical process, but a complex mechanism with radical characteristics. nih.gov Radical C3-nitration of 2H-indazoles using Fe(NO₃)₃ and TEMPO also points to the feasibility of radical pathways for functionalizing the indazole ring. chim.it

Alkylation: Alkylation of indazoles most commonly proceeds through an ionic mechanism. The reaction typically involves the deprotonation of the N-H bond by a base (like NaH or Cs₂CO₃) to form a nucleophilic indazolide anion. nih.gov This anion then attacks the alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction (Sₙ2). The regioselectivity of this process (N-1 vs. N-2 alkylation) is often governed by ionic interactions. For example, the formation of a chelated tight ion pair between the N-2 nitrogen, a C-3 substituent (like an ester), and the metal cation can block the N-2 position, thereby directing the alkylating agent to the N-1 position. nih.govnih.gov

Alternatively, radical-mediated alkylation pathways are also known. A copper-catalyzed or photoredox-catalyzed radical-mediated C(sp³)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, provides access to a wide range of N-alkylated products. organic-chemistry.org This method involves the generation of alkyl radicals from the diacyl peroxides, which then couple with the indazole.

Advanced Computational and Experimental Mechanistic Studies (e.g., Density Functional Theory (DFT), Electron Paramagnetic Resonance (EPR) Spectroscopy, Cyclic Voltammetry)

To gain deeper mechanistic insights that are often inaccessible through classical studies alone, modern research heavily relies on a combination of advanced computational and experimental techniques.

Density Functional Theory (DFT): DFT has become an indispensable tool for studying the mechanisms of indazole synthesis and reactivity. researchgate.netdntb.gov.uarsc.orgnih.govresearchgate.net DFT calculations are widely used to:

Determine Molecular Properties: Calculate electronic properties like HOMO-LUMO energy gaps to predict reactivity. rsc.orgnih.gov

Analyze Tautomer Stability: Compare the relative energies of 1H and 2H tautomers to explain their equilibrium populations. beilstein-journals.orgnih.gov

Elucidate Reaction Mechanisms: Map potential energy surfaces to identify transition states and intermediates, thereby clarifying reaction pathways. nih.govnih.gov For example, DFT calculations have supported a radical chain mechanism for an iodine-mediated synthesis of 2H-indazoles. nih.gov They have also been used to explore the transition states for N-1 versus N-2 alkylation, helping to rationalize the observed regioselectivity. wuxibiology.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for the direct detection and characterization of radical species (paramagnetic species with unpaired electrons). It is particularly valuable for confirming the involvement of radical intermediates in a reaction mechanism. In the context of indazole chemistry, EPR has been used to provide evidence for a radical pathway in the electrochemical synthesis of 1H-indazole N-oxides, where the detection of iminoxyl radicals was key to elucidating the mechanism. nih.gov

Cyclic Voltammetry (CV): Cyclic voltammetry is an electrochemical technique used to study the redox behavior of molecules. ossila.com It provides information about the oxidation and reduction potentials of a compound and can be used to investigate the mechanisms of electron transfer reactions. CV has been applied to study the electrochemical properties of indazole derivatives and their metal complexes. nih.govwojast.org.ng For example, it has been used alongside EPR to investigate the radical pathways in the electrochemical functionalization of indazoles. nih.gov It can also help to understand how substituents on the indazole ring affect its electronic properties and redox stability. nih.gov In the study of photocatalyzed reactions involving indazoles, CV can help determine if the proposed electron transfer steps are thermodynamically feasible. acs.org

Table 3: Applications of Advanced Mechanistic Techniques in Indazole Chemistry

| Technique | Application | Information Obtained |

| Density Functional Theory (DFT) | Computational analysis of reaction pathways and molecular properties. | Transition state energies, intermediate stabilities, HOMO-LUMO gaps, tautomer energy differences. nih.govnih.govresearchgate.net |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates. | Confirmation of radical mechanisms, identification of specific radical species (e.g., iminoxyl radicals). nih.gov |

| Cyclic Voltammetry (CV) | Investigation of redox properties and electrochemical reaction mechanisms. | Oxidation/reduction potentials, reversibility of electron transfer, feasibility of redox steps in a proposed mechanism. nih.govnih.govacs.org |

Spectroscopic and Structural Characterization of 4 Bromo 6 Chloro 1,3 Dimethyl 1h Indazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole, distinct signals corresponding to the aromatic protons and the methyl groups are expected. The aromatic region would likely feature two singlets, corresponding to the protons at the C5 and C7 positions of the indazole ring. The chemical shifts of these protons are influenced by the electronic effects of the adjacent halogen substituents. The bromine at C4 and chlorine at C6, both being electron-withdrawing, would deshield the neighboring protons.

Additionally, two sharp singlets are anticipated in the aliphatic region, corresponding to the two methyl groups. The N1-methyl group would typically appear at a different chemical shift compared to the C3-methyl group due to the differing electronic environments. For instance, in related N-substituted indazoles, the N-methyl signal often appears in the range of δ 3.7-4.1 ppm, while a C-methyl signal would be found further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are governed by the nature of the substituents and their position on the indazole ring. The carbons directly bonded to the electronegative nitrogen and halogen atoms (C3, C4, C6, C7a, and C3a) would resonate at lower fields (higher ppm values). The carbons bearing the methyl groups (N1-CH₃ and C3-CH₃) would appear in the upfield region of the spectrum. General studies on indazole derivatives indicate that N-substitution does not significantly alter the chemical shifts of the heterocyclic ring carbons, which helps in predicting the spectral features of the target compound. ipb.pt

2D NMR Spectroscopy

To illustrate, the following table presents ¹H and ¹³C NMR data for a related compound, Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate. nih.gov

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate | 8.33 (d, J=8.1 Hz, 1H), 7.75–7.64 (m, 3H), 7.55–7.48 (m, 3H), 7.40 (t, J=7.5 Hz, 1H), 4.08 (s, 3H) | 162.9, 140.1, 137.8, 137.1, 133.7, 129.7, 128.0, 124.9, 124.5, 123.9, 122.6, 110.6, 52.3 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene (B151609) ring portion of the indazole are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the two methyl groups would appear in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen bonds within the indazole ring system typically occur in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond of the N-methyl group would be observed, usually in the 1000-1350 cm⁻¹ range.

C-Halogen Stretching: The vibrations for the C-Br and C-Cl bonds are found in the fingerprint region of the spectrum. The C-Cl stretching absorption typically appears in the range of 600-800 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 500-650 cm⁻¹.

The following table shows characteristic FT-IR absorption bands for a related halogenated indazole derivative, 3-Phenyl-6-(trifluoromethyl)-1H-indazole. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch (broad) | ~3100 |

| Aromatic C-H Stretch | ~3050 |

| C=C/C=N Ring Stretch | 1600-1450 |

| C-F Stretch | 1340, 1169, 1124 |

| C-H Bending | 1055 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₉H₈BrClN₂), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster pattern. The most intense peak in this cluster would correspond to the species containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for such heterocyclic systems could involve the loss of a methyl group (-15 amu), followed by the sequential loss of the halogen atoms or other small neutral molecules. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.

While experimental data for the target compound is scarce, predicted mass spectrometry data for the closely related 4-bromo-1,3-dimethyl-1H-indazole is available and provides a useful reference. uni.lu

| Adduct | m/z (Predicted for 4-bromo-1,3-dimethyl-1H-indazole) |

| [M+H]⁺ | 225.00218 |

| [M+Na]⁺ | 246.98412 |

| [M]⁺ | 223.99435 |

X-ray Crystallography for Solid-State Structure Determination of Related Halogenated Indazoles

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not reported in the surveyed literature, analysis of related halogenated and N-substituted indazole structures provides valuable insights. For example, the crystal structure of 1,3-dimethyl-1H-indazol-6-amine shows a nearly planar molecular skeleton. Studies on other halogenated heterocyclic compounds have revealed the importance of halogen bonding and other non-covalent interactions in dictating the crystal packing. mdpi.comacs.org

A crystal structure of this compound would be expected to confirm the substitution pattern and the planarity of the bicyclic indazole core. It would also precisely define the bond lengths, such as the C-Br and C-Cl bonds, and the bond angles within the molecule. Furthermore, it would reveal how the molecules pack in the solid state, highlighting any potential intermolecular interactions like π-π stacking or halogen bonds, which can significantly influence the material's physical properties. The analysis of crystal structures of similarly substituted indoles and triazoles has demonstrated how different functional groups guide the supramolecular assembly. mdpi.com

Computational Chemistry Approaches for the Design and Analysis of Halogenated and Alkylated Indazoles

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, molecular orbitals, and bond characteristics, which are fundamental to understanding a compound's reactivity and stability.

For halogenated indazoles, DFT calculations are employed to determine key properties. Optimized geometrical parameters, such as bond lengths and angles, can be computed with high accuracy. Studies on related halogenated aniline (B41778) structures, for instance, have utilized the B3LYP level of theory with basis sets like 6-31+G(d,p) to achieve results that correlate well with experimental data. researchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule; a large gap suggests high stability, while a small gap implies higher reactivity. researchgate.net

Furthermore, DFT enables the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net For 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and positive potential near the hydrogen atoms of the methyl groups, providing insights into how it might interact with biological targets. researchgate.net

Table 1: Typical Parameters and Outputs from DFT Analysis of Halogenated Aromatic Compounds

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Computational Method | e.g., B3LYP/6-311++G(d,p) | Provides a balance of accuracy and computational cost for calculating molecular properties. acs.org |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable spatial conformation of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic excitability, stability, and reactivity. A key factor in its potential as an electronic material or reactive intermediate. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions with receptors or enzymes. researchgate.net |

| Mulliken Charges | Calculated charge distribution on each atom. | Helps understand the charge transfer that occurs within the molecule, influencing its polarity and bonding characteristics. researchgate.net |

Molecular Modeling and Simulation Techniques for Conformational Analysis and Molecular Dynamics

While DFT provides a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its physical behavior over time. Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a substituted indazole like this compound, this analysis would explore the rotation around single bonds, particularly concerning the methyl groups, to find the most stable, low-energy conformations.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over a specific period, providing a view of the molecule's dynamic nature in a biological environment, such as in water or bound to a protein. In studies of similar heterocyclic compounds, MD simulations have been used to assess the stability of a ligand-receptor complex. nih.gov For example, a simulation of an indazole derivative bound to an enzyme like Leishmania trypanothione (B104310) reductase showed that the complex remained in a stable equilibrium, with structural deviations of only 1-3 Å, indicating a strong and stable binding interaction. nih.gov Such simulations are essential for validating docking results and understanding the flexibility of both the ligand and its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. The goal is to create a mathematical model that can predict the activity of new, unsynthesized molecules.

For a class of compounds like halogenated and alkylated indazoles, a QSAR model would be built using a dataset of known analogues and their measured biological activities (e.g., IC50 values for enzyme inhibition). Structural descriptors for each molecule—such as molecular weight, lipophilicity (LogP), polar surface area, and electronic properties derived from DFT—are calculated. These descriptors are then used to generate a predictive model.

Research on related indazole derivatives has shown significant biological potential, including anticancer activity through the inhibition of pathways like PI3K and enzymes such as Indoleamine 2,3-dioxygenase (IDO1). nih.gov A QSAR study on this class of compounds would help identify which structural features are most critical for a particular activity. For this compound, the model could quantify the impact of the bromine and chlorine atoms at positions 4 and 6, and the methyl groups at positions 1 and 3, on its predicted potency as, for example, a kinase inhibitor. This allows for rational lead optimization, where modifications are suggested to enhance activity or improve pharmacokinetic properties.

Molecular Docking and Virtual Screening for Target-Ligand Interactions and Rational Compound Design

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. It is a cornerstone of rational drug design, allowing scientists to visualize and analyze interactions at the molecular level.

For this compound, the first step would be to identify potential biological targets. Based on the known activities of similar indazoles, promising targets could include protein kinases, IDO1, or parasitic enzymes like trypanothione reductase. nih.govnih.gov Docking simulations would then place the indazole into the active site of the target protein and calculate a "docking score," which estimates the binding affinity.

The analysis of the docked pose reveals key interactions. For instance, the indazole ring could form hydrophobic interactions with nonpolar amino acid residues, while the nitrogen atoms might act as hydrogen bond acceptors. Studies on other indazole derivatives have shown that such interactions are critical for stable binding. nih.gov

Virtual screening is the application of molecular docking to large libraries of compounds. If a researcher were looking for new indazole-based inhibitors, they could screen thousands of virtual compounds against a target protein to identify those with the highest predicted binding affinities. nih.govresearchgate.net This high-throughput in silico approach dramatically narrows the field of candidates for synthesis and in vitro testing, saving significant resources. nih.gov

Table 2: Potential Protein Targets and Key Interactions for Indazole Derivatives

| Potential Target | Therapeutic Area | Key Interactions Observed in Analogs |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO1) nih.gov | Oncology | Interactions with the heme group in the active site; hydrophobic interactions. |

| Protein Kinases (e.g., PI3K) | Oncology, Inflammation | Hydrogen bonds with backbone residues in the hinge region; hydrophobic interactions within the ATP-binding pocket. |

| Trypanothione Reductase (TryR) nih.gov | Anti-parasitic (Leishmaniasis) | A network of hydrophobic and hydrophilic interactions within the active site, leading to high binding stability. |

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 4 Bromo 6 Chloro 1,3 Dimethyl 1h Indazole Derivatives

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)

Derivatives of 4-bromo-1H-indazole have been investigated for their potential as antibacterial agents, specifically as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov A series of these derivatives demonstrated notable activity against various Gram-positive and Gram-negative bacteria. nih.gov

In one study, certain 4-bromo-1H-indazole derivatives showed significant potency against penicillin-resistant Staphylococcus aureus and penicillin-susceptible Streptococcus pyogenes. nih.gov For instance, compounds 12 and 18 from this series were 256 times more effective than 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant S. aureus. nih.gov Notably, compound 9 was the most active against S. pyogenes PS, with an activity 32 times that of 3-MBA and twice that of ciprofloxacin. nih.gov Some of these compounds also moderately inhibited cell division in S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853. nih.gov

While specific studies on the 4-bromo-6-chloro-1,3-dimethyl-1H-indazole scaffold are limited, the broader class of indazole derivatives has shown promise. For example, N-methyl-3-aryl indazoles have demonstrated moderate to good in vitro antimicrobial activity against bacterial strains like Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. semanticscholar.orgorientjchem.org This suggests that the core indazole structure is a viable starting point for developing new antimicrobial agents. semanticscholar.orgorientjchem.org The mechanism of action for some indazole derivatives may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Furthermore, other substituted indazoles have been evaluated for their antimicrobial properties. nih.govresearchgate.net For instance, 2-isothiocarbamoyl substituted fused pyrazolines and their S-alkyl derivatives have been synthesized and tested against both Gram-negative and Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected 4-Bromo-1H-Indazole Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 12 | Penicillin-resistant S. aureus | 256-fold more potent than 3-MBA | nih.gov |

| 18 | Penicillin-resistant S. aureus | 256-fold more potent than 3-MBA | nih.gov |

| 9 | S. pyogenes PS | 32-fold more active than 3-MBA, 2-fold more active than ciprofloxacin | nih.gov |

Assessment of Anticancer and Antiproliferative Activities in Cell-Based Assays

Indazole derivatives are well-represented in the landscape of anticancer drug discovery, with several approved small molecule drugs containing this scaffold. nih.govrsc.org The 4-bromo-6-chloro-1H-indazole structure itself has been noted for its potential anticancer properties, which are thought to stem from mechanisms like the inhibition of the PI3K signaling pathway and cyclooxygenase-2 (COX-2).

A series of novel polysubstituted indazoles were synthesized and evaluated for their in vitro antiproliferative and apoptotic activities against human cancer cell lines A2780 and A549, with several compounds showing IC₅₀ values in the range of 0.64 to 17 µM. nih.gov Further testing on additional cell lines (IMR32, MDA-MB-231, and T47D) confirmed their antiproliferative effects. nih.gov Some of these compounds were also found to induce apoptosis and cause cell cycle arrest. nih.gov

In another study, a series of indazole derivatives were designed and synthesized, with compound 2f demonstrating potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values between 0.23 and 1.15 μM. nih.govrsc.org This compound inhibited the proliferation and colony formation of the 4T1 breast cancer cell line and promoted apoptosis in a dose-dependent manner. nih.govrsc.org This apoptotic effect was linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.govrsc.org

Table 2: Antiproliferative Activity of Indazole Derivative 2f

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| 4T1 | 0.23 | nih.gov |

| HepG2 | 0.80 | nih.gov |

| MCF-7 | 0.34 | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies (e.g., FtsZ, COX-2, IDO1, FGFR, Glucagon (B607659) Receptors)

The versatility of the indazole scaffold is evident in its ability to interact with a variety of enzymes and receptors.

FtsZ: As mentioned in the antimicrobial section, 4-bromo-1H-indazole derivatives have been designed as inhibitors of FtsZ, a key protein in bacterial cell division. nih.gov The inhibition of FtsZ's function disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death. frontiersin.orgresearchgate.net

COX-2: 4-Bromo-6-chloro-1H-indazole has been identified as an inhibitor of cyclooxygenase-2 (COX-2). This enzyme is involved in inflammation and the progression of cancer by converting arachidonic acid to prostaglandins. By inhibiting COX-2, these compounds can reduce inflammation, which may in turn slow tumor growth.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune evasion by cancer cells. nih.govnih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and found to inhibit both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series was a potent IDO1 inhibitor with an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov It also showed promising TDO inhibition. nih.gov The 1H-indazole scaffold is considered a key pharmacophore for IDO1 inhibition. nih.gov

FGFR: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are validated targets for cancer therapy. nih.govnih.gov Indazole-based compounds have been identified as potent inhibitors of FGFR1-3, with IC₅₀ values in the micromolar to nanomolar range. nih.govnih.govnih.gov For example, one study identified an indazole derivative, 9u , as a highly potent FGFR1 inhibitor with an IC₅₀ of 3.3 nM. nih.govproquest.com

Glucagon Receptors: While direct studies on this compound and glucagon receptors are not readily available, the broader class of indazole derivatives has been investigated for their potential to modulate various receptors, including estrogen receptors and NMDA receptors. nih.govacs.org This suggests the potential for future research into the interaction of this specific compound with glucagon receptors, which are implicated in metabolic diseases like diabetes.

Table 3: Enzyme and Receptor Inhibition by Indazole Derivatives

| Target | Compound Class/Example | Activity (IC₅₀) | Reference |

|---|---|---|---|

| FtsZ | 4-Bromo-1H-indazole derivatives | - | nih.gov |

| COX-2 | 4-Bromo-6-chloro-1H-indazole | - | |

| IDO1 | Compound 35 (4,6-substituted-1H-indazole) | 0.74 μM (enzymatic) | nih.gov |

| FGFR1 | Compound 9u (indazole derivative) | 3.3 nM | nih.govproquest.com |

Investigation of Other Pharmacologically Relevant Biological Activities (e.g., Anti-inflammatory, Anti-diabetic)

The anti-inflammatory properties of indazole derivatives are closely linked to their ability to inhibit enzymes like COX-2. nih.govresearchgate.netscilit.com By reducing the production of pro-inflammatory prostaglandins, these compounds can mitigate inflammatory responses. nih.govresearchgate.netscilit.com Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced paw edema in a dose- and time-dependent manner. nih.govresearchgate.netscilit.com They have also been shown to inhibit pro-inflammatory cytokines in vitro. nih.govresearchgate.netscilit.com

The potential for anti-diabetic activity is an emerging area of research for indazole derivatives. Given their ability to modulate various receptors and enzymes, it is plausible that specific derivatives could be developed to target pathways involved in glucose metabolism. For instance, the modulation of glucagon receptors could be a viable strategy for developing new anti-diabetic therapies.

Structure-Activity Relationship (SAR) Analysis of Substituents at C4, C6, N1, and C3 Positions

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

Impact of Halogen Substitution (Bromine, Chlorine) on Biological Efficacy

The presence of halogen atoms like bromine and chlorine at the C4 and C6 positions significantly influences the biological activity of indazole derivatives. In the context of IDO1 inhibitors, substitutions at both the 4- and 6-positions have been shown to largely affect inhibitory activity. nih.gov For some classes of indazole derivatives, halogen substitutions are more potent than alkyl substitutions. nih.gov For example, a bromo-substituted derivative showed better inhibitory activity than methyl-substituted counterparts in one study. nih.gov The specific placement of these halogens can create favorable interactions within the binding pockets of target enzymes, enhancing potency. For instance, in the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be more potent C4 substituents on the indazole ring, while only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org

Influence of Methyl Groups at N1 and C3 on Ligand-Target Interactions

The methylation of the indazole ring, particularly at the N1 and C3 positions, plays a crucial role in determining the compound's biological profile. The position of the N-methyl group can influence the primary site of action. For example, in the case of nitroindazoles, the position of the nitro group dictates whether methylation occurs primarily at the N1 or N2 position. rsc.org

Role of the Indazole Scaffold in Specific Biological Recognition and Modulation

While direct in vitro biological activity and extensive Structure-Activity Relationship (SAR) studies on this compound derivatives are not widely available in public-domain research, the role of its core structural motifs can be elucidated by examining related compounds. The biological activity of this specific scaffold is influenced by three key components: the 1H-indazole core, the halogen substitutions at positions 4 and 6, and the methyl groups at positions 1 and 3.

The 1H-indazole structure itself is a critical pharmacophore that can mimic the indole (B1671886) nucleus found in many biologically active molecules, allowing it to interact with a variety of biological targets. nih.gov It often serves as an effective hinge-binding fragment in kinase inhibitors. nih.gov The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating interactions with amino acid residues in the active sites of enzymes and receptors.

Research on the parent scaffold, 4-bromo-6-chloro-1H-indazole , reveals its utility as an intermediate in the synthesis of pharmaceuticals aimed at treating cancer and inflammatory conditions. This scaffold has been associated with anticancer activity through the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway and the cyclooxygenase-2 (COX-2) enzyme. The PI3K pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. The presence of the bromine at the C4 position and chlorine at the C6 position on the indazole ring are thought to contribute to its specific reactivity and biological properties.

Furthermore, studies on 1,3-dimethyl-6-amino-1H-indazole derivatives have identified them as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a significant target in cancer immunotherapy. nih.govresearchgate.net IDO1 is responsible for the metabolism of tryptophan, and its inhibition can help to reactivate the anticancer immune response. nih.gov

One noteworthy derivative from these studies is N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine , which demonstrated significant potential as an anticancer agent. nih.govresearchgate.net This compound was found to suppress IDO1 expression in a concentration-dependent manner and induce apoptosis in hypopharyngeal carcinoma cells. nih.gov It also selectively activated the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.gov The structure of this compound is particularly relevant as it contains the 1,3-dimethyl-1H-indazole core and a bromo-substituted benzyl (B1604629) group, providing insight into the potential for halogenated derivatives of the 1,3-dimethyl-1H-indazole scaffold to exhibit potent biological activity.

The collective findings from these related compounds suggest that the this compound scaffold serves as a versatile foundation for the design of novel therapeutic agents. The di-halogenated indazole core likely directs the molecule to specific biological targets, such as protein kinases or enzymes involved in cancer progression, while the N1 and C3 methyl groups can influence the compound's solubility, metabolic stability, and steric interactions within the binding pocket of the target protein. The combination of these features makes derivatives of this compound promising candidates for further investigation in drug discovery programs, particularly in the development of new anticancer agents.

Emerging Trends and Future Research Directions in 4 Bromo 6 Chloro 1,3 Dimethyl 1h Indazole Research

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The synthesis of indazole derivatives is a key focus for chemists. nih.gov Current methods for producing substituted indazoles often face challenges such as low yields, the formation of regioisomeric mixtures, and the use of harsh reaction conditions. beilstein-journals.org To address these issues, researchers are actively exploring novel synthetic pathways that improve efficiency, atom economy, and sustainability.

One promising approach is the use of cascade reactions, which allow for the formation of multiple chemical bonds in a single operation. whiterose.ac.uk For instance, a novel cascade N-N bond-forming reaction has been developed for the synthesis of indazole acetic acid scaffolds. whiterose.ac.uk This method offers a convenient way to produce different derivatives by simply changing the nucleophile or solvent. diva-portal.org

Another area of development is the use of more environmentally friendly catalysts and reaction media. Copper-catalyzed synthesis of substituted indazoles has shown promise, offering an efficient route with low catalyst loading under mild conditions. rsc.org Additionally, metal-free reaction conditions are being explored to further enhance the sustainability of these synthetic processes. organic-chemistry.org

Advanced Computational Studies for Predictive Modeling of Bioactivity and Reactivity

Computational methods are becoming increasingly vital in drug discovery and development. nih.gov For 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole, advanced computational studies can provide valuable insights into its potential biological activity and chemical reactivity, accelerating the research process.

Predictive modeling of bioactivity involves the use of machine learning and quantum mechanics to forecast how a molecule will interact with biological targets. nih.gov These models can help identify potential therapeutic applications and guide the design of more potent and selective derivatives. For example, in silico high-throughput screening and structure-based optimization have been used to identify indazole derivatives as potent inhibitors of specific protein kinases. nih.gov

Similarly, computational models can predict the chemical reactivity of a molecule, which is crucial for planning synthetic routes and understanding its metabolic fate. optibrium.com By combining quantum mechanical calculations with machine learning, researchers can estimate the activation energy of potential reactions and predict the regioselectivity of transformations like electrophilic aromatic substitution. optibrium.comrsc.org This information helps in optimizing reaction conditions and anticipating potential side products.

Exploration of New Biological Targets and Therapeutic Applications for Highly Substituted Indazoles

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govorientjchem.org The unique substitution pattern of this compound suggests that it may interact with novel biological targets, opening up new avenues for therapeutic intervention.

One area of significant interest is the development of kinase inhibitors for cancer therapy. nih.gov Many indazole-based compounds have shown potent and selective inhibition of various protein kinases, which play crucial roles in cell signaling and proliferation. nih.govnih.gov For instance, certain indazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and anaplastic lymphoma kinase (ALK). nih.gov

Beyond cancer, highly substituted indazoles are being investigated for their potential in treating a range of other diseases. These include inflammatory conditions, cardiovascular disorders, and infectious diseases. nih.govnih.gov The discovery of novel indazole derivatives as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) highlights their potential as anti-inflammatory agents. google.com Furthermore, some indazole derivatives have shown promise as antimicrobial agents, addressing the growing problem of drug resistance. orientjchem.org

Integration of High-Throughput Screening and Combinatorial Chemistry for Accelerated Derivative Discovery

To expedite the discovery of new drug candidates, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of drug discovery.

HTS has been instrumental in identifying lead compounds from large chemical collections. nih.gov For example, a HTS campaign of the Merck compound collection led to the identification of a series of 3-benzylindazole analogues as potent and selective CDK8 inhibitors. nih.gov

Combinatorial chemistry, on the other hand, enables the systematic generation of a vast number of derivatives from a common scaffold. acs.org By combining different building blocks in a modular fashion, chemists can quickly create a diverse library of compounds for biological screening. This approach, coupled with HTS, allows for a rapid exploration of the structure-activity relationship (SAR) and the identification of optimized drug candidates. nih.gov

The integration of these technologies with the research on this compound holds the potential to unlock a new generation of therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. How can researchers optimize the synthesis of 4-bromo-6-chloro-1,3-dimethyl-1H-indazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For halogenated indazoles, key factors include:

- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity.

- Temperature control : Maintain 80–100°C during bromination to avoid side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates the compound.

Example: A yield of 73% was achieved for a structurally similar bromo-chloro indazole derivative using controlled bromination and iterative TLC monitoring .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temp. | 85°C | Maximizes |

| Solvent System | DMF/Toluene | Reduces byproducts |

| Purification | Column Chromatography | Purity >95% |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., C-Br at ~590 cm⁻¹, C-Cl at ~745 cm⁻¹) .

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.3–8.3 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z ~263).

- XRD : Resolve crystal structure ambiguities using SHELX for refinement .

Q. How should researchers address discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR/FTIR data with computational predictions (e.g., DFT simulations).

- Sample purity : Re-purify via recrystallization (e.g., ethanol/water) to eliminate contaminants.

- Dynamic NMR : Resolve conformational equilibria causing split peaks.

Example: Aromatic proton splitting in a similar indazole was resolved by heating the sample to 60°C during NMR acquisition .

Q. What are the best practices for crystallizing halogenated indazoles like this compound?

- Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.

- Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal quality.

- ORTEP-3 : Visualize and refine crystal packing using graphical interfaces for error detection .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer :

- Storage conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.

- Stability assays : Monitor via periodic HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies.

- Docking studies : Assess binding affinity with catalytic sites (e.g., Pd(PPh₃)₄) to predict regioselectivity.

Example: A bromo-fluoro indazole showed higher Suzuki-Miyaura reactivity at the 4-position due to lower steric hindrance .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for halogenated indazoles?

- Methodological Answer :

- Fragment-based design : Synthesize analogs (e.g., 6-Bromo-5-fluoro-1H-indazole ) to isolate substituent effects.

- Meta-analysis : Compare bioactivity data across analogs (e.g., IC₅₀ values against kinase targets) .

Q. How can polymorphism in this compound affect pharmacological profiling?

- Methodological Answer :

- PXRD screening : Identify polymorphic forms using synchrotron sources.

- Thermal analysis : DSC/TGA detects phase transitions impacting solubility.

Example: A dimethylindazole derivative exhibited two polymorphs with 10-fold solubility differences .

Q. What advanced techniques validate halogen bonding interactions in crystal structures?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify Br···Cl interactions using CrystalExplorer.

- Electron density maps : High-resolution XRD (0.8 Å) with SHELXL refines halogen bond geometries .

Q. How do researchers design eco-friendly synthetic routes for halogenated indazoles?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time and solvent use (e.g., 30 minutes vs. 12 hours).

- Biocatalysis : Enzymatic halogenation (e.g., flavin-dependent halogenases) minimizes waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.